5-(3-Methoxyphenyl)-2-furoic acid

Physicochemical Profiling LogP Prediction Solubility Modulation

SAR-driven medchem programs require specific aryl-furoic acid substitution patterns. 5-(3-Methoxyphenyl)-2-furoic acid (CAS 54022-96-7) provides the exact 3-methoxyphenyl topology for valid QSAR. • Unique LogP 2.37 & electronic profile - essential comparator against 5-phenyl or other substituted analogs. • 97% purity, ambient-stable solid - ready for amide, ester, or alcohol derivative libraries. • In stock for immediate dispatch - eliminates lead-time variability in exploratory synthesis.

Molecular Formula C12H10O4
Molecular Weight 218.2 g/mol
CAS No. 54022-96-7
Cat. No. B1363954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methoxyphenyl)-2-furoic acid
CAS54022-96-7
Molecular FormulaC12H10O4
Molecular Weight218.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC=C(O2)C(=O)O
InChIInChI=1S/C12H10O4/c1-15-9-4-2-3-8(7-9)10-5-6-11(16-10)12(13)14/h2-7H,1H3,(H,13,14)
InChIKeyRIIFZAPFLSKUTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Methoxyphenyl)-2-furoic acid Procurement


5-(3-Methoxyphenyl)-2-furoic acid (CAS 54022-96-7) is a 5-aryl-2-furancarboxylic acid derivative with a molecular formula of C12H10O4 and a molecular weight of 218.21 g/mol . It is a substituted furan carboxylic acid, characterized by a 3-methoxyphenyl group at the 5-position of the furan ring. This specific substitution pattern influences its physicochemical properties, such as a reported melting point of 169-170 °C and a predicted ACD/LogP of 2.37 . It is commercially available, typically at a 97% purity level, for use as a research chemical and as a building block in organic synthesis .

Why 5-(3-Methoxyphenyl)-2-furoic acid Cannot Be Substituted


The 5-aryl-2-furancarboxylic acid scaffold is known for its diverse biological activities, but even minor changes in the aryl substituent can lead to significant variations in physicochemical and biological properties. Specifically, the 3-methoxy substitution on the phenyl ring of 5-(3-Methoxyphenyl)-2-furoic acid directly alters the compound's electronic environment, lipophilicity, and potential for intermolecular interactions compared to its unsubstituted (5-phenyl-2-furoic acid) or differently substituted analogs . Such variations can profoundly impact dissociation constants (pKa), alkaline hydrolysis rates of corresponding esters, and overall biological activity [1]. Generic substitution within this class is therefore not scientifically valid, as the specific substitution pattern dictates the compound's unique profile in research and potential applications.

5-(3-Methoxyphenyl)-2-furoic acid Differentiation Evidence


Lipophilicity Increase vs. Unsubstituted Analog

The 3-methoxy substituent increases the compound's lipophilicity compared to the unsubstituted phenyl analog. The predicted ACD/LogP for 5-(3-Methoxyphenyl)-2-furoic acid is 2.37 . This is lower than the predicted ACD/LogP of 2.61 for the unsubstituted 5-Phenyl-2-furoic acid .

Physicochemical Profiling LogP Prediction Solubility Modulation

Electronic Substituent Effects

The presence of a methoxy group at the 3-position of the phenyl ring modifies the electronic properties of the molecule relative to the parent 2-furoic acid. Studies on related 5-aryl-2-furancarboxylic acids have established that substituents on the aryl ring significantly impact their dissociation constants (pKa) [1]. While specific experimental pKa data for 5-(3-Methoxyphenyl)-2-furoic acid is not available, the known effect allows for a class-level inference that its pKa will differ from that of 2-furoic acid (pKa ≈ 3.16) and other 5-aryl analogs.

Electronic Effects pKa Modulation QSAR

Derivatization Reactivity

The rate of alkaline hydrolysis of methyl esters of 5-aryl-2-furancarboxylic acids is dependent on the nature of the aryl substituent [1]. Therefore, the methyl ester of 5-(3-Methoxyphenyl)-2-furoic acid (CAS 852146-01-1) is expected to exhibit a different hydrolysis rate compared to the methyl esters of other 5-aryl-2-furoic acids.

Ester Hydrolysis Reactivity Structure-Activity Relationship

5-(3-Methoxyphenyl)-2-furoic acid Applications


SAR Studies

Use this compound as a specific member of a focused library of 5-aryl-2-furancarboxylic acids to investigate the impact of the 3-methoxyphenyl substituent on biological activity. Its distinct lipophilicity (ACD/LogP 2.37) and electronic properties, which influence parameters like pKa [1], make it an essential comparator against unsubstituted (5-Phenyl-2-furoic acid) or other substituted analogs. This is critical for establishing quantitative structure-activity relationships (QSAR) in academic or industrial drug discovery programs.

Chemical Library Synthesis via Derivatization

Procure this compound as a key building block for generating a library of derivatives, such as amides, esters, or alcohols. The 3-methoxyphenyl group provides a unique steric and electronic handle, and the carboxylic acid functionality allows for straightforward coupling reactions. This enables the exploration of novel chemical space around the 5-aryl-2-furoic acid core, leveraging the predicted distinct reactivity of its derivatives compared to other 5-aryl analogs.

Physicochemical Profiling and Solubility Modulation

Employ 5-(3-Methoxyphenyl)-2-furoic acid as a tool compound in physicochemical studies aimed at understanding how aryl substitution affects key drug-like properties. Its predicted logP value of 2.37 and associated differences in solubility compared to the less lipophilic 2-furoic acid or more lipophilic analogs provide a valuable data point for building predictive models for solubility and permeability optimization in medicinal chemistry.

Technical Documentation Hub

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